![molecular formula C15H12F3NO2 B11238489 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 200630-43-9](/img/structure/B11238489.png)
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is a Schiff base, characterized by a carbon-nitrogen double bond (–CH=N–), formed through the nucleophilic addition reaction between amines and aldehydes or ketones . Schiff bases are known for their stability and straightforward synthesis, making them compounds of interest in various fields .
Métodos De Preparación
The synthesis of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline . The reaction is typically carried out by refluxing a mixture of the two reactants in ethanol. For example, a solution containing 38.0 mg (0.25 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 15 mL of ethanol is mixed with a solution containing 47.7 mg (0.25 mmol) of 2-methoxy-5-(trifluoromethyl)aniline in 15 mL of ethanol . The mixture is then refluxed to yield the desired Schiff base compound.
Análisis De Reacciones Químicas
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can interfere with biological processes such as DNA replication and enzyme activity . The Schiff base structure allows it to act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparación Con Compuestos Similares
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar Schiff base compounds, such as:
2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-methoxy-6-((E)-{[4-methylphenyl]imino}methyl)phenol: This compound has a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties .
Propiedades
Número CAS |
200630-43-9 |
|---|---|
Fórmula molecular |
C15H12F3NO2 |
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-9,20H,1H3 |
Clave InChI |
MSXNCMOBVGOLPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


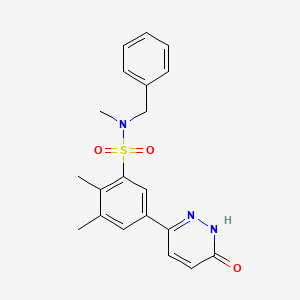
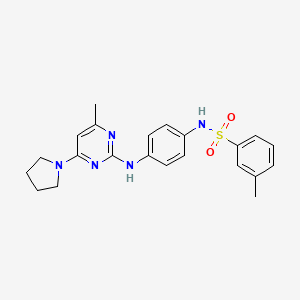
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-4-methylbenzamide](/img/structure/B11238422.png)
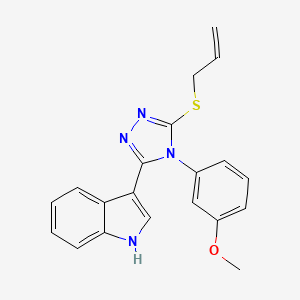
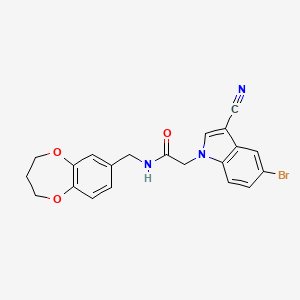
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)
![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)
![6-chloro-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11238470.png)
![N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238482.png)
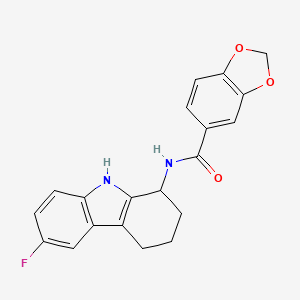
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238500.png)
![2-[{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11238502.png)
![2-[4-(4-Butoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11238508.png)
